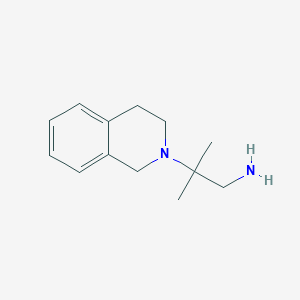

2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-methyl-1-propanamine

描述

属性

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-13(2,10-14)15-8-7-11-5-3-4-6-12(11)9-15/h3-6H,7-10,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZNMAAWLDJWOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)N1CCC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588149 | |

| Record name | 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

891642-99-2 | |

| Record name | 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Buchwald-Hartwig Coupling for Amination at the 3-Position

A recent patented method addresses the challenge of amination at the 3-position of isoquinoline, which is typically difficult due to steric hindrance and electronic effects. The method avoids direct amination using N-methyl-N'-tetrahydrofuran formyl propane diamine, instead employing methylamine hydrochloride as the amine source to reduce costs and side reactions.

- The Buchwald-Hartwig coupling reaction is utilized to substitute chlorine at the 3-position with an amine group.

- This reaction is catalyzed by palladium complexes and ligands such as XPhos or Xantphos.

- The process significantly improves yield and purity, making it suitable for industrial-scale production.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amination of compound II | Pd(OAc)2, XPhos, Cs2CO3, 1,4-dioxane, 100°C, 3 h | 71.5 | Using N-methyl-3-aminopropionitrile |

| Amination variant | Pd(PPh3)2Cl2, Xantphos, KOtBu, DMF, 100°C, 3 h | 73.2 | Alternative base and solvent |

This method avoids the low yield and high cost associated with previous amination techniques.

Preparation of Intermediate Compounds

The synthesis typically begins with compound I, which is reacted with various benzyl amines (e.g., p-methoxybenzylamine, 3,4-dimethoxybenzylamine) in N-methylpyrrolidone at elevated temperatures (around 120°C) for 4 hours to yield compound II intermediates.

| Entry | Benzyl Amine Used | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Product Purification |

|---|---|---|---|---|---|---|

| 1 | p-Methoxybenzylamine | N-Methylpyrrolidone | 120 | 4 | 83.4 | Extraction, drying, recrystallization |

| 2 | 3,4-Dimethoxybenzylamine | N-Methylpyrrolidone | 120 | 4 | 85.5 | Column chromatography |

| 3 | 2,4-Dimethoxybenzylamine | N-Methylpyrrolidone | 120 | 4 | 89.6 | Column chromatography |

The reaction is monitored by thin-layer chromatography (TLC) and followed by aqueous quenching, organic extraction, drying, and solvent evaporation.

Deprotection and Final Product Formation

Following the coupling and amination steps, the amino-protecting groups are removed under controlled conditions to yield the target compound. The deprotection step is critical to ensure high purity and yield.

- Typical deprotection involves acid or base treatment depending on the protecting group used.

- The final compound is purified using column chromatography or recrystallization techniques.

Research Findings and Industrial Implications

- The use of methylamine hydrochloride instead of more complex amine sources reduces raw material costs and impurity levels.

- Buchwald-Hartwig coupling enables efficient substitution of chlorine at the 3-position, overcoming a major synthetic bottleneck.

- The process is scalable and suitable for industrial applications, with yields consistently above 70% in amination steps and above 80% in intermediate formation.

- High purity of the final isoquinoline compound is achieved, which is essential for pharmaceutical applications.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| 1 | Formation of compound II | Compound I + Benzylamine, NMP, 120°C, 4 h | 83.4 - 89.6 | Different benzyl amines used |

| 2 | Buchwald-Hartwig amination | Pd catalyst, ligand (XPhos/Xantphos), base, solvent, 100°C, 3 h | 71.5 - 73.2 | Amination at 3-position of isoquinoline |

| 3 | Deprotection | Acid/base treatment | Not specified | Removal of amino-protecting groups |

| 4 | Purification | Extraction, drying, chromatography | - | Ensures high purity final product |

Additional Notes on Related Compounds

- Related isoquinoline derivatives such as 2-[(2-methyl-1,2,3,4-tetrahydro-1-isoquinolinyl)methyl]aniline have been synthesized and characterized in medicinal chemistry literature, indicating the broader synthetic context of these compounds.

- Methods for preparing 3,4-dihydroquinoline ketone intermediates, which may serve as precursors, involve oxidative and ring formation reactions, though these are more relevant to related isoquinoline synthesis rather than the direct amination step here.

化学反应分析

Types of Reactions

2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-methyl-1-propanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield fully saturated derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced with other nucleophiles such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: N-oxides of the isoquinoline derivative.

Reduction: Fully saturated isoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Neuropharmacological Applications

The compound has been investigated for its potential neuropharmacological effects. Its structure suggests it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin. Studies indicate that compounds with similar structures can exhibit antidepressant and anxiolytic properties, making this compound a candidate for further exploration in treating mood disorders .

Case Study: Antidepressant Activity

In a study examining the effects of various isoquinoline derivatives on serotonin receptors, researchers found that derivatives similar to this compound displayed significant binding affinity to serotonin receptors. This suggests a potential application in developing new antidepressants .

Synthesis and Material Science

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including reductive amination of isoquinoline derivatives. This process is essential for producing the compound in sufficient quantities for research and industrial applications.

Material Science Applications

The compound's unique structural characteristics allow it to be explored as a building block in the synthesis of novel materials. Its potential use in creating polymers or other materials that require specific mechanical or thermal properties is under investigation. For instance, modifications of isoquinoline derivatives have been shown to enhance the thermal stability of polymers .

Toxicity and Safety

While this compound shows promise in various applications, it is crucial to note its toxicity profile. The compound is classified as harmful if swallowed and can cause skin irritation . Safety data sheets recommend handling it with care to mitigate exposure risks.

作用机制

The mechanism of action of 2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-methyl-1-propanamine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation.

Pathways Involved: It may modulate signaling pathways related to neurotransmission, leading to potential therapeutic effects in neurological disorders.

相似化合物的比较

Chemical Identity :

- IUPAC Name: 2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-methyl-1-propanamine

- CAS No.: 891642-99-2

- Molecular Formula : C₁₃H₂₀N₂

- Structure: Features a dihydroisoquinoline core linked to a branched propanamine chain with a methyl group at the α-carbon .

Key Properties :

- Its dihydroisoquinoline moiety enables π-π stacking interactions, a trait shared with neuroactive compounds targeting monoamine receptors .

Comparison Criteria

Compounds were selected based on structural homology (e.g., dihydroisoquinoline core, amine/alkyl chain modifications) and documented biological activity. Comparisons focus on:

- Structural Features : Core modifications, substituent effects.

- Receptor Binding : Selectivity for enzymes or neurotransmitter receptors.

Detailed Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Analysis

- Methyl Group Impact : The α-methyl group in the target compound reduces rotational freedom, improving binding to acetylcholinesterase (AChE) compared to unmethylated analogs (e.g., 54151-52-9) .

- Chain Length & Flexibility : Longer chains (e.g., 4X1) improve bioavailability but reduce target specificity due to increased conformational mobility .

- Heterocyclic Hybridization : Incorporation of pyrrole (as in 1170047-48-9) enhances affinity for serotonin receptors but introduces metabolic liabilities via CYP450 oxidation .

- Ketone vs. Amine Functionalization : Ketone-containing derivatives (e.g., 10) exhibit stronger enzyme inhibition but lower oral bioavailability due to poor solubility .

生物活性

2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-methyl-1-propanamine, commonly referred to as a derivative of 3,4-dihydroisoquinoline, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and the underlying mechanisms of action.

- IUPAC Name : this compound

- Molecular Formula : C13H20N2

- Molecular Weight : 204.32 g/mol

- CAS Number : 891642-99-2

Biological Activity Overview

The biological activities of this compound are primarily attributed to its structural similarity to various alkaloids known for their pharmacological effects. Research indicates that compounds within the isoquinoline family exhibit a range of activities, including:

- Antidepressant Effects : Isoquinoline derivatives have been shown to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.

- Neuroprotective Properties : Studies suggest that these compounds may offer protection against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

- Antimicrobial Activity : Some derivatives demonstrate significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.

The mechanisms through which this compound exerts its biological effects include:

- Receptor Modulation : The compound may interact with various receptors in the central nervous system (CNS), including dopamine and serotonin receptors, influencing mood and behavior.

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in neurotransmitter degradation or synthesis, thereby enhancing neurotransmitter availability.

- Antioxidant Activity : The compound can scavenge free radicals and reduce oxidative stress, contributing to its neuroprotective effects.

Case Study 1: Antidepressant Activity

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The compound was found to increase levels of serotonin and norepinephrine in the brain, suggesting its potential as an antidepressant agent .

Case Study 2: Neuroprotection

Research published in a peer-reviewed journal highlighted the neuroprotective effects of isoquinoline derivatives. In vitro studies showed that these compounds could protect neuronal cells from apoptosis induced by oxidative stress . The mechanism was linked to the activation of cellular antioxidant pathways.

Case Study 3: Antimicrobial Properties

A recent investigation into the antimicrobial efficacy of various isoquinoline derivatives revealed that this compound exhibited notable activity against several bacterial strains. The compound's ability to disrupt bacterial cell membranes was identified as a primary mechanism .

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-methyl-1-propanamine?

- Answer : The synthesis typically involves alkylation of 3,4-dihydroisoquinoline derivatives with a suitable electrophile, followed by amination. For example, alkylation of 3,4-dihydroisoquinoline with 2-bromo-2-methylpropane in the presence of a base (e.g., KCO) under reflux conditions yields the intermediate, which is subsequently subjected to reductive amination or catalytic hydrogenation to introduce the primary amine group. Reaction conditions (solvent, temperature, and catalyst selection) should be optimized using design-of-experiment (DoE) approaches to improve yield and purity .

Q. How can NMR spectroscopy be utilized to confirm the structure of this compound and its intermediates?

- Answer : 1H and 13C NMR are critical for structural validation. Key diagnostic signals include:

- 1H NMR : A singlet for the two methyl groups on the central carbon (δ ~1.2–1.4 ppm) and characteristic multiplet patterns for the 3,4-dihydroisoquinolinyl protons (δ ~2.8–3.5 ppm for the saturated ring protons; δ ~6.7–7.2 ppm for aromatic protons if present).

- 13C NMR : Signals for the quaternary carbon bearing the methyl groups (δ ~35–40 ppm) and the carbonyl/imine carbons in the isoquinoline moiety (δ ~160–170 ppm). Coupling constants (e.g., ) in 2D experiments (COSY, HSQC) resolve ambiguities in stereochemistry or substituent positions .

Q. What preliminary assays are suitable for evaluating its biological activity?

- Answer : Initial screening can include:

- Mitochondrial assays : Measure inhibition of cytochrome c oxidase (Complex IV) activity using spectrophotometric methods (e.g., absorbance at 550 nm for reduced cytochrome c oxidation). Compare results to known inhibitors like ADDA-5 (IC = 21.42 µM) to assess potency .

- Cellular viability assays : Test cytotoxicity in cell lines (e.g., HEK293, HepG2) via MTT or resazurin assays, with dose-response curves (0.1–100 µM) to determine EC/IC values .

Advanced Research Questions

Q. How can molecular docking studies elucidate the mechanism of Complex IV inhibition?

- Answer : Use X-ray crystallography or cryo-EM structures of cytochrome c oxidase (e.g., PDB ID: 5B1A) to model binding interactions. Focus on:

- Active site docking : Assess interactions with heme -Cu centers or allosteric sites.

- Interfacial docking : Evaluate interference with cytochrome c binding (e.g., residues Ser117, Asp130 in subunit II).

Computational tools like AutoDock Vina or Schrödinger Suite can predict binding affinities. Validate with mutagenesis (e.g., Ala-scanning of key residues) and kinetic assays to confirm docking hypotheses .

Q. How should researchers resolve contradictions in activity data across structural analogs?

- Answer : Apply structure-activity relationship (SAR) analysis:

- Systematic variation : Modify substituents (e.g., methyl groups, isoquinoline ring substituents) and test analogs in parallel assays.

- Metabolic stability : Use liver microsomes or hepatocytes to assess if discrepancies arise from differential metabolism (e.g., CYP450-mediated oxidation).

- Membrane permeability : Measure logP values (experimental or computational) to correlate hydrophobicity with cellular uptake efficiency.

Contradictions may stem from off-target effects, which can be probed via kinase profiling or thermal shift assays .

Q. What strategies optimize enantiomeric purity during synthesis, given the chiral center in the propanamine moiety?

- Answer :

- Chiral resolution : Use chiral stationary phases (e.g., amylose or cellulose derivatives) in HPLC to separate enantiomers.

- Asymmetric synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) in the alkylation or amination steps. Monitor enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents (e.g., Eu(hfc)) .

Q. How can isotope-labeled analogs be synthesized for metabolic or pharmacokinetic studies?

- Answer :

- Deuterium labeling : Incorporate at the methyl groups via deutero-borane reduction of ketone intermediates.

- Carbon-13 labeling : Use -enriched methyl iodide in the alkylation step. Confirm isotopic incorporation via mass spectrometry (LC-MS/MS) or NMR .

Methodological Notes

- Spectral Data Interpretation : Cross-reference NMR shifts with structurally similar compounds (e.g., (R)-α-(3,4-dihydro-2(1H)-isoquinolinyl)-propanoate derivatives) to assign signals accurately .

- Bioactivity Validation : Include positive controls (e.g., ADDA-5 for Complex IV inhibition) and replicate experiments (n ≥ 3) to ensure reproducibility .

- Synthetic Scalability : Transition from batch to flow chemistry for intermediates to enhance yield and reduce purification steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。